

Megalomicin C1 CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Megalomicin C1

Cat. No.: B1198313

[Get Quote](#)

Megalomicin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin C1, a 14-membered macrolide antibiotic, represents a significant area of interest in novel drug development due to its broad spectrum of biological activities, including antibacterial, antiparasitic, and antiviral properties. This technical guide provides an in-depth overview of **Megalomicin C1**, focusing on its chemical identity, biological functions, and the molecular pathways governing its synthesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Chemical Identity

- CAS Number: 49669-76-3[1][2]
- IUPAC Name: [(2S,3S,4R,6R)-4-acetyloxy-6-[[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] acetate[3]
- Molecular Formula: C₄₈H₈₄N₂O₁₇
- Molecular Weight: 961.18 g/mol [1]

Biological Activity

Megalomicin C1 exhibits a range of biological activities, making it a versatile candidate for therapeutic development.

Antibacterial Activity

Megalomicin C1 is active against various Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for **Megalomicin C1** against selected bacterial strains.

Bacterial Strain	MIC (µg/mL)	Reference
Staphylococcus aureus	0.1 - 1.56	[4]
Streptococcus faecalis	0.1 - 0.75	
Streptococcus pyogenes	0.01 - 0.75	
Bacillus subtilis	8 - 16	[5]

Antiparasitic Activity

Megalomicin C1 has demonstrated significant activity against the malaria parasite, *Plasmodium falciparum*.

<i>Plasmodium falciparum</i> Strain	IC ₅₀ (µM)	Reference
3D7 (chloroquine-sensitive)	6.37 ± 2.99	[6]
Dd2 (chloroquine-resistant)	0.155	
W2 (chloroquine-resistant)	0.004 ± 0.0009	

Antiviral Activity

Megalomicin C1 has been shown to possess antiviral properties, notably against swine fever virus and herpes simplex virus type 1 (HSV-1).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Preparation of Bacterial Inoculum:
 - Culture the bacterial strain overnight on an appropriate agar medium.
 - Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of **Megalomicin C1** Dilutions:
 - Prepare a stock solution of **Megalomicin C1** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well of the microtiter plate containing the **Megalomicin C1** dilutions.
 - Include a growth control (no antibiotic) and a sterility control (no bacteria).
 - Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
 - The MIC is determined as the lowest concentration of **Megalomicin C1** that completely inhibits visible growth of the bacteria.

In Vitro Antiplasmodial Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay.[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Parasite Culture:
 - Culture Plasmodium falciparum strains in vitro in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
 - Maintain the cultures at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
 - Synchronize the parasite culture to the ring stage before the assay.
- Drug Dilution and Assay Setup:
 - Prepare a stock solution of **Megalomicin C1** in DMSO.
 - Perform serial dilutions in complete culture medium in a 96-well plate.
 - Add parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.
 - Include parasite-only (negative control) and uninfected erythrocyte (background) wells.
- Incubation and Lysis:
 - Incubate the plate for 72 hours under the conditions described above.
 - After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I.
- Data Analysis:
 - Measure fluorescence using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
 - Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Plaque Reduction Assay for Antiviral Activity

This is a general protocol for assessing antiviral activity.^{[15][16][17][18][19]}

- Cell Culture and Virus Inoculation:
 - Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 24-well plates and grow to confluence.
 - Prepare serial dilutions of the virus stock.
 - Infect the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for viral adsorption.
- Drug Treatment and Overlay:
 - Prepare serial dilutions of **Megalomicin C1** in the culture medium.
 - After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a medium containing the different concentrations of **Megalomicin C1** and a gelling agent (e.g., carboxymethylcellulose or agarose).
- Incubation and Plaque Visualization:
 - Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).
 - Fix the cells with a fixing solution (e.g., 10% formalin).
 - Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
- Data Analysis:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction compared to the virus control (no drug).
 - Determine the IC₅₀ value, which is the concentration of **Megalomicin C1** that reduces the number of plaques by 50%.

Biosynthesis of Megalomicin

The biosynthesis of Megalomicin is a complex process that involves the modification of the erythromycin scaffold. A key step is the synthesis and attachment of the unique deoxyamino sugar, L-megosamine.

L-megosamine Biosynthesis Pathway

The biosynthesis of TDP-L-megosamine from the precursor TDP-4-keto-6-deoxy-D-glucose involves five key enzymatic steps.[1][20]

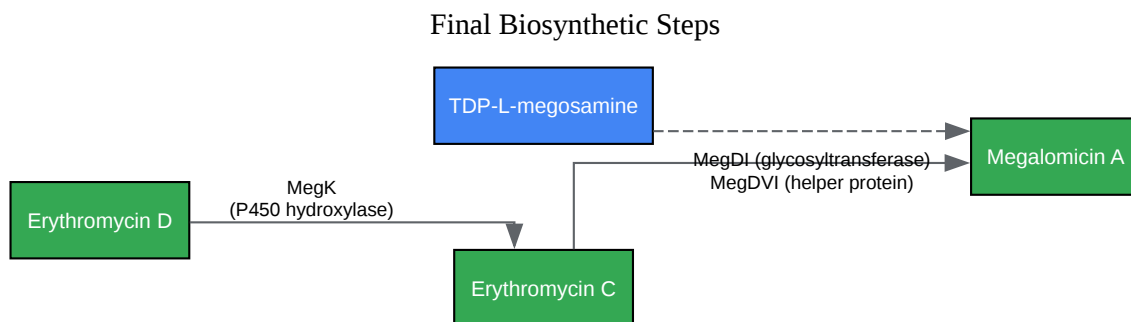


[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of TDP-L-megosamine.

Conversion of Erythromycin to Megalomicin

The final steps in Megalomicin biosynthesis involve the glycosylation of an erythromycin intermediate with TDP-L-megosamine.[2]



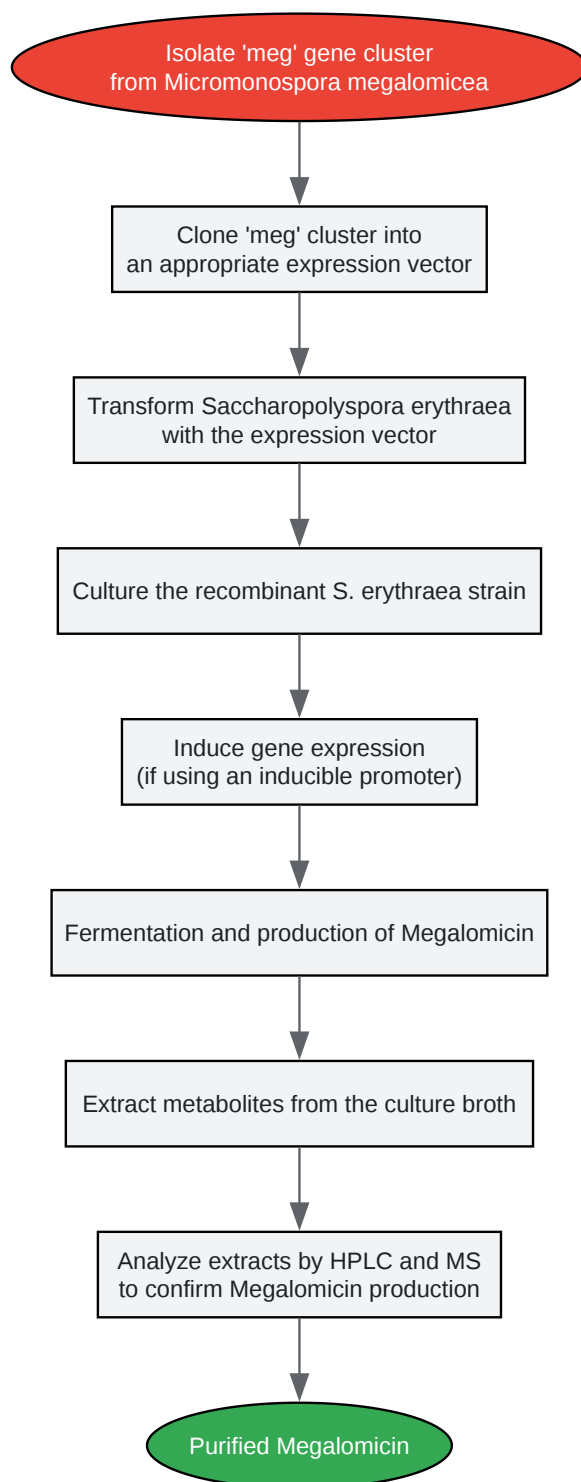
[Click to download full resolution via product page](#)

Caption: Conversion of Erythromycin D to Megalomicin A.

Experimental Workflow: Heterologous Expression in *Saccharopolyspora erythraea*

This workflow outlines the general steps for the heterologous expression of the megalomicin biosynthetic gene cluster in *S. erythraea*.^{[2][21][22][23][24]}

Heterologous Expression Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for heterologous production of Megalomicin.

Conclusion

Megalomicin C1 is a macrolide with significant therapeutic potential, underscored by its diverse biological activities. The elucidation of its biosynthetic pathway opens avenues for the combinatorial biosynthesis of novel analogs with potentially improved pharmacological properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of **Megalomicin C1** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TDP-I-Megosamine Biosynthesis Pathway Elucidation and Megalomicin A Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the anti-parasitic agent megalomicin: transformation of erythromycin to megalomicin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antibacterial Properties of 4, 8, 4', 8'-Tetramethoxy (1,1'-biphenanthrene) -2,7,2',7'-Tetrol from Fibrous Roots of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Minimum inhibitory concentration (MIC) Determination [bio-protocol.org]
- 9. litfl.com [litfl.com]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antiplasmodial activity [bio-protocol.org]
- 13. Antiplasmodial assay [bio-protocol.org]
- 14. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbiologics.com [microbiologics.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in *Saccharopolyspora erythraea* [frontiersin.org]
- 22. Heterologous activation and metabolites identification of the pks7 gene cluster from *Saccharopolyspora erythraea* - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Item - Complete Gene Expression Profiling of *Saccharopolyspora erythraea* NRRL 2338 - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Megalomicin C1 CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198313#megalomicin-c1-cas-number-and-iupac-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com